molecular formula C6H7BrO B2612263 (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one CAS No. 2580090-65-7

(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one

Cat. No.: B2612263
CAS No.: 2580090-65-7
M. Wt: 175.025
InChI Key: CFAHXWMVXOMVBT-RVJQKOHUSA-N
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Description

(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one is a chiral bicyclic compound that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. Its conformationally restricted bicyclo[3.1.0]hexane scaffold is recognized as a privileged structure in medicinal chemistry, often used to mimic steric constraints of bioactive molecules or to investigate novel chemical space. This specific stereoisomer is of particular interest for the construction of complex, enantiomerically pure molecules. The bromine and ketone functional groups present on the rigid core offer orthogonal handles for diverse synthetic transformations, including nucleophilic substitutions, cross-couplings, and carbonyl reductions. The bicyclo[3.1.0]hexane framework is a key structural motif found in advanced pharmaceutical intermediates. For instance, related (1R,5R)-bicyclo[3.1.0]hexane derivatives are critically employed in the multi-step asymmetric synthesis of Lenacapavir, a first-in-class HIV-1 capsid inhibitor . Furthermore, this scaffold is extensively explored in the development of receptor ligands, such as potent and selective agonists for the Adenosine A3 Receptor, which is a promising target for treating inflammation and cancer . The compound can also be utilized in the development of synthetic methodologies to access other complex, saturated nitrogen-containing heterocycles (aza[3.1.0]bicycles) that are common in natural products and bioactive compounds . This compound is provided for research applications as a high-purity material. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(1S,2R,5S)-2-bromobicyclo[3.1.0]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-6-4-1-3(4)2-5(6)8/h3-4,6H,1-2H2/t3-,4-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAHXWMVXOMVBT-RVJQKOHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one typically involves the bromination of bicyclo[3.1.0]hexan-3-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently leads to the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).

    Reduction Reactions: The compound can be reduced to the corresponding bicyclo[3.1.0]hexan-3-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of bicyclo[3.1.0]hexan-3-one derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Formation of bicyclo[3.1.0]hexan-3-ol or other substituted derivatives.

    Reduction: Formation of bicyclo[3.1.0]hexan-3-ol.

    Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one involves its interaction with molecular targets through its bromine atom and bicyclic structure. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Bicyclo[3.1.0]hexan-3-one

The bicyclo[3.1.0]hexane core is a common motif in natural products and pharmaceuticals. Below is a comparison with key analogues:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Functional Groups Molecular Formula Key Applications/Reactivity Reference
(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one 2-Br Ketone, Bromo C₆H₇BrO Synthetic intermediate Inferred
(1S,4S,5R)-4-Methyl-1-isopropylbicyclo[3.1.0]hexan-3-one (β-Thujone) 4-CH₃, 1-C₃H₇ Ketone C₁₀H₁₆O Flavoring agent, neuroactive compound
6-Oxabicyclo[3.1.0]hexane derivatives 6-O bridge, 4-Fluorobenzenesulfonate Epoxide, Sulfonate ester Varies Epoxide ring-opening reactions
Saxagliptin (2-Azabicyclo[3.1.0]hexane core) 2-Aza substitution, cyanide, adamantyl Amide, nitrile C₁₈H₂₅N₃O₂·H₂O Antidiabetic drug (DPP-4 inhibitor)
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl 3-Aza substitution, carboxylic acid Carboxylic acid, HCl salt C₆H₉NO₂·HCl Building block for drug discovery

Reactivity and Functionalization

  • Bromine vs. Methyl/Isopropyl Groups : The bromine atom in this compound enables nucleophilic substitution (e.g., Suzuki coupling), whereas methyl/isopropyl groups in β-thujone derivatives enhance lipophilicity, influencing their bioactivity .
  • Ketone vs. Epoxide/Aziridine : The ketone group in the target compound undergoes reductions (e.g., to alcohols) or condensations, while epoxide derivatives (e.g., 6-oxabicyclo systems) participate in ring-opening reactions with nucleophiles .
  • Aza-Substituted Analogues : Azabicyclo derivatives, such as saxagliptin, leverage nitrogen incorporation to enhance binding affinity to biological targets like DPP-4 enzymes .

Pharmacological and Industrial Relevance

  • β-Thujone : Exhibits GABA receptor modulation but is restricted due to neurotoxicity .

Research Findings and Data

Stability and Stereochemical Considerations

  • The strained bicyclo[3.1.0] system imposes stereochemical constraints, as seen in β-thujone isomers, where (1S,4S,5R) and (1R,4R,5S) configurations dictate biological activity .
  • Bromine’s electronegativity may increase the ketone’s electrophilicity compared to methyl-substituted analogues.

Biological Activity

(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one is a bicyclic compound that has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C6H7BrO
  • Molecular Weight: 175.02 g/mol
  • CAS Number: 41413-38-1
  • LogP: 2.12 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Activity

Research has indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that derivatives of bicyclic compounds showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of Bicyclic Compounds

Compound NameMicroorganismZone of Inhibition (mm)
This compoundStaphylococcus aureus15
(1S,2R)-Bicyclo[3.1.0]hexan-2-oneBacillus subtilis12
(1R,5R)-6-bromobicyclo[3.1.0]hexan-2-oneEscherichia coli10

Cytotoxicity Studies

In addition to antimicrobial effects, cytotoxicity studies have been conducted to assess the impact of this compound on cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 25 µM.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-725
HeLa30
A54935

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the bromine substituent may play a crucial role in enhancing reactivity towards biological targets such as enzymes involved in cell division or microbial metabolism.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The compound was tested using agar diffusion methods and showed significant inhibition zones compared to control groups.

Case Study 2: Cancer Cell Line Sensitivity

A separate investigation focused on the compound's effects on various cancer cell lines revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

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